

Application Notes and Protocols for Heptane-1,2,7-triol

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Compound of Interest

Compound Name: Heptane-1,2,7-triol

Cat. No.: B1591789

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,2,7-triol is a tri-hydroxyl linear heptane derivative with the molecular formula $C_7H_{16}O_3$.^{[1][2]} Its structure, featuring a flexible seven-carbon backbone and three hydroxyl groups, imparts amphiphilic properties, suggesting its potential utility as a solvent, co-solvent, or chemical additive in various scientific and pharmaceutical applications. The presence of multiple hydroxyl groups allows for hydrogen bonding, enhancing its solubility in polar solvents, while the hydrocarbon chain provides non-polar character.^[3] This document provides an overview of the potential applications of **heptane-1,2,7-triol**, drawing parallels from the established roles of similar polyols and triols in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **heptane-1,2,7-triol** is presented below. These properties are crucial for considering its potential applications.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ O ₃	[1][2][4]
Molecular Weight	148.20 g/mol	[2][4]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	6	[2]
Topological Polar Surface Area	60.69 Å ²	[2]
LogP (octanol-water partition coefficient)	-0.1077	[2]
Purity	>95% (commercially available)	[5]
Storage	Sealed in a dry environment at 2-8°C	[2]

Potential Applications

While specific experimental data for **heptane-1,2,7-triol** is limited, its structural similarity to other well-characterized polyols and triols suggests several potential applications:

- **Crystallization of Macromolecules:** Short-chain amphiphiles, such as the related compound heptane-1,2,3-triol, have been demonstrated to be effective in the crystallization of membrane proteins.[6] These small amphiphiles are thought to modulate the micellar environment of the detergent-solubilized protein, facilitating the formation of well-ordered crystals.[6] **Heptane-1,2,7-triol**, with its amphiphilic nature, could serve a similar function.
- **Drug Delivery and Formulation:** Polyols are widely used as excipients in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[3][7] [8] The hydroxyl groups of **heptane-1,2,7-triol** can form hydrogen bonds with active pharmaceutical ingredients (APIs), potentially improving their dissolution in aqueous media. Its use in creating stable amorphous solid dispersions or as a component of hydrogels for controlled release could be explored.[3][7][8]

- **Polymer Chemistry:** Triols are fundamental building blocks in the synthesis of polymers such as polyurethanes and polyesters.^{[9][10]} The three hydroxyl groups of **heptane-1,2,7-triol** can act as cross-linking agents, imparting specific mechanical properties, flexibility, and thermal stability to the resulting polymers.^{[11][12]} These polymers could have applications in coatings, adhesives, and biomedical materials.^{[11][12]}
- **Surfactant and Emulsifier:** The amphiphilic structure of **heptane-1,2,7-triol** suggests its potential as a surfactant or emulsifying agent. It could be used to stabilize oil-in-water or water-in-oil emulsions in various formulations, from cosmetics to industrial applications.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of **heptane-1,2,7-triol** in the potential applications described above.

Protocol 1: Evaluation of Heptane-1,2,7-triol as a Crystallization Additive for a Model Membrane Protein

Objective: To determine if **heptane-1,2,7-triol** can improve the crystallization of a model membrane protein solubilized in a detergent.

Materials:

- Purified model membrane protein (e.g., bacteriorhodopsin)
- Detergent for solubilization (e.g., n-octyl- β -D-glucoside)
- **Heptane-1,2,7-triol** stock solution (e.g., 10% w/v in water)
- Crystallization buffer
- Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates)
- Microscopes for crystal visualization

Procedure:

- Prepare a solution of the purified membrane protein in the chosen detergent at a suitable concentration for crystallization.
- Set up a crystallization screen using a range of precipitant concentrations in the crystallization buffer.
- For the experimental condition, add **heptane-1,2,7-triol** to the protein-detergent complex solution to final concentrations ranging from 0.1% to 2% (w/v).
- Set up crystallization trials using the sitting drop vapor diffusion method. Mix 1 μ L of the protein-detergent solution (with and without **heptane-1,2,7-triol**) with 1 μ L of the reservoir solution.
- Incubate the plates at a constant temperature (e.g., 20°C).
- Monitor the drops for crystal formation over several weeks.
- Compare the size, morphology, and diffraction quality of crystals obtained with and without **heptane-1,2,7-triol**.

Expected Outcome: The presence of **heptane-1,2,7-triol** may lead to the formation of larger, more well-defined crystals, or crystals in conditions where none formed previously.

Protocol 2: Assessment of Heptane-1,2,7-triol for Enhancing the Solubility of a Poorly Soluble Drug

Objective: To quantify the effect of **heptane-1,2,7-triol** on the aqueous solubility of a model poorly soluble drug.

Materials:

- Model poorly soluble drug (e.g., ibuprofen)
- **Heptane-1,2,7-triol**
- Phosphate buffered saline (PBS), pH 7.4
- Shaking incubator

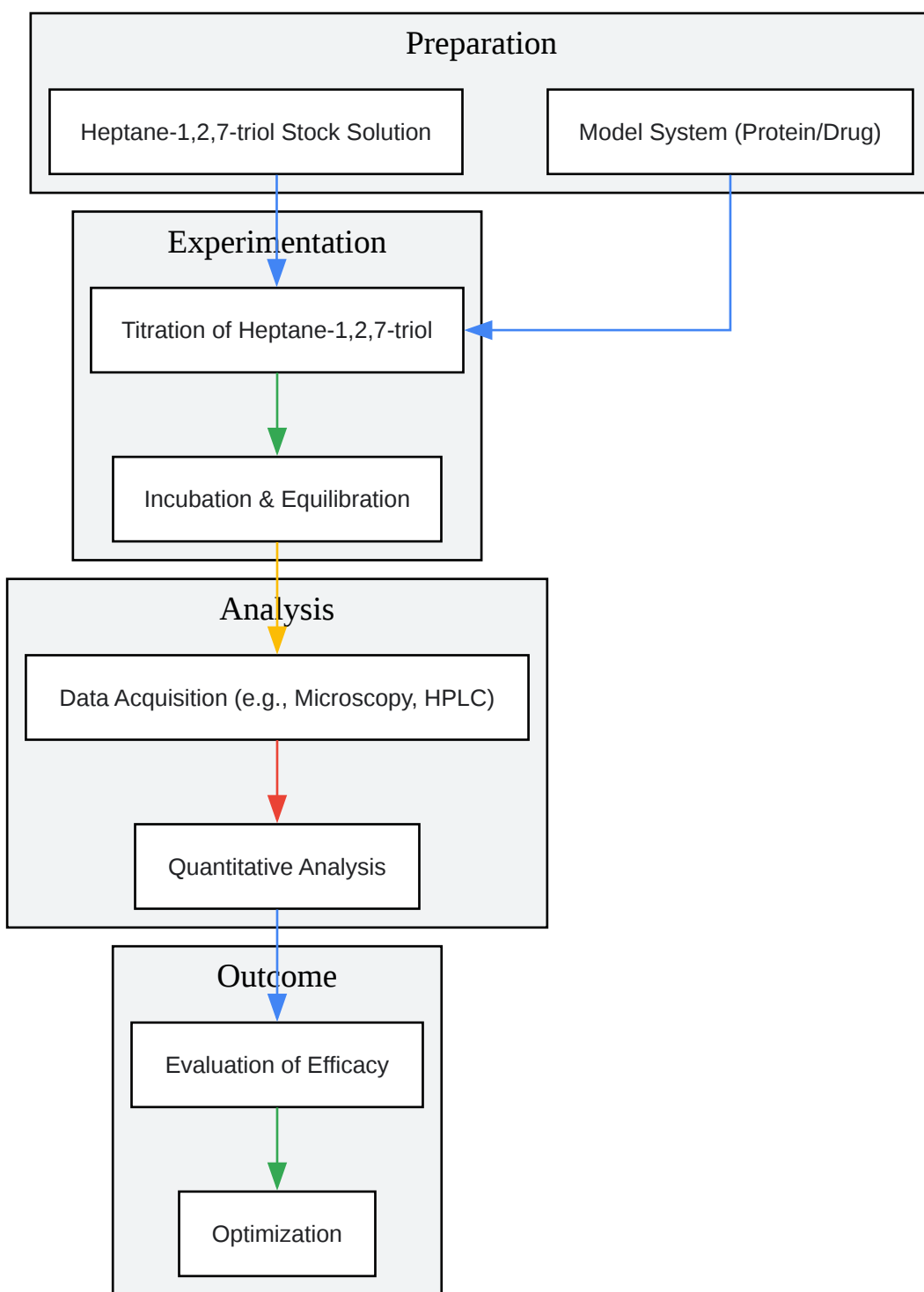
- Centrifuge
- High-performance liquid chromatography (HPLC) system

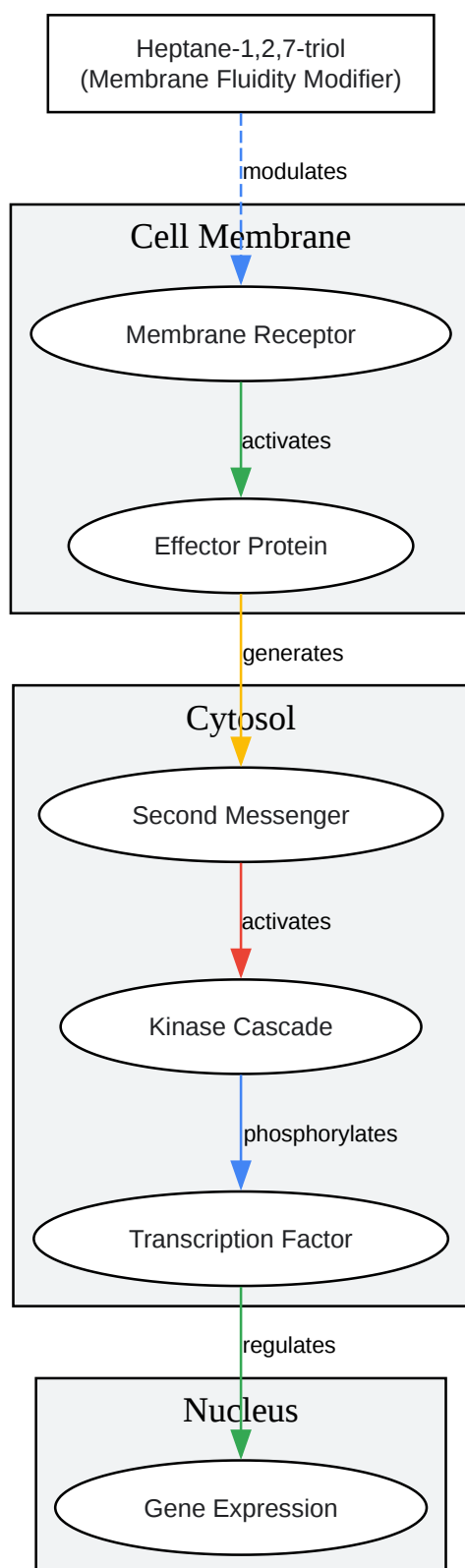
Procedure:

- Prepare a series of aqueous solutions of **heptane-1,2,7-triol** in PBS at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
- Add an excess amount of the model drug to each solution.
- Incubate the samples in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
- Centrifuge the samples to pellet the undissolved drug.
- Carefully collect the supernatant and filter it through a 0.22 µm filter.
- Quantify the concentration of the dissolved drug in the supernatant using a validated HPLC method.
- Plot the drug solubility as a function of the **heptane-1,2,7-triol** concentration.

Expected Outcome: An increase in the solubility of the model drug with increasing concentrations of **heptane-1,2,7-triol** would indicate its potential as a solubility enhancer.

Visualizations





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